CO1686-DA, also known as Rociletinib, is a third-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR) specifically designed to target activating mutations in EGFR, including the T790M mutation commonly associated with resistance to first- and second-generation EGFR inhibitors. This compound has shown promise in treating non-small cell lung cancer (NSCLC) patients who harbor these mutations. The development of CO1686-DA is significant as it aims to improve the efficacy of cancer treatment by selectively inhibiting mutated forms of EGFR while sparing the wild-type receptor, thus minimizing side effects.
CO1686-DA is classified as an antineoplastic agent and specifically as a protein kinase inhibitor. It falls under the category of small molecule inhibitors targeting tyrosine kinases, with a particular focus on the EGFR signaling pathway involved in tumor growth and proliferation.
The synthesis of CO1686-DA involves several key steps that incorporate advanced organic chemistry techniques. The primary synthetic route includes:
The synthesis has been optimized to yield high purity and specific activity for biological testing. For instance, the radiolabeled derivative ([125I]ICO1686) was synthesized using N-chlorosuccinimide as an oxidizing agent, achieving over 99% radiochemical purity .
CO1686-DA features a complex molecular structure characterized by an anilinopyrimidine core that is crucial for its binding affinity to EGFR. The compound covalently binds to the Cys797 residue within the ATP-binding pocket of the receptor, which is essential for its inhibitory activity against mutant forms of EGFR .
Key structural data include:
CO1686-DA primarily acts through covalent modification of the EGFR protein. Its mechanism involves:
The inhibition kinetics have been quantified, showing that CO1686-DA exhibits low nanomolar IC50 values against mutant EGFR forms (e.g., T790M), indicating potent inhibitory activity .
The mechanism by which CO1686-DA exerts its effects involves several steps:
Studies have shown that CO1686-DA effectively reduces cell viability in NSCLC models harboring resistant mutations, confirming its therapeutic potential .
CO1686-DA is typically presented as a solid crystalline form with good solubility in organic solvents. Its melting point and specific optical rotation are critical parameters assessed during characterization.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm structural integrity and purity during synthesis .
CO1686-DA has significant applications in cancer research and therapy:
The pyrimidine core of CO-1686 (Rociletinib) serves as the foundational scaffold enabling high-affinity binding to EGFR harboring L858R/T790M dual mutations. Structural studies reveal that the pyrimidine ring forms critical bidentate hydrogen bonds with Met793 in the hinge region of the ATP-binding pocket, a conserved interaction essential for anchoring the inhibitor [1] [5]. Optimization of the C4 position of the pyrimidine core with alkyl substituents (e.g., methyl or ethyl groups) exploits a hydrophobic subpocket adjacent to the gatekeeper residue Met790. This subpocket is enlarged in T790M mutants compared to wild-type EGFR (where Thr790 occupies the space), allowing enhanced van der Waals contacts (3.3 Å vs. 2.5 Å in wild-type, causing steric clash) [5]. The resulting binding affinity differential is quantified in enzymatic assays:
Table 1: Binding Affinity of CO-1686 Pyrimidine Core Variants
Compound | C4 Substituent | EGFRL858R/T790M IC50 (nM) | EGFRWT IC50 (nM) | Selectivity Ratio (WT/Mutant) |
---|---|---|---|---|
CO-1686 | -CF3 | 21.5 | 303.3 | 14.1 |
Compound 16a | Methyl | 5.4 | ~35.0 | ~6.5 |
Compound 16b | Ethyl | 6.1 | ~42.7 | ~7.0 |
Data derived from enzymatic inhibition studies [5] [6].
Larger alkyl groups (e.g., propyl or isopropyl) reduce potency due to steric incompatibility with the hydrophobic subpocket, confirming the precision required for mutant-selective occupancy [5].
The trifluoromethyl (-CF3) group at the C5 position of the pyrimidine core is a key determinant for selective inhibition of T790M-mutant EGFR. Crystal structures of CO-1686 bound to EGFRT790M demonstrate direct hydrophobic interactions between the -CF3 moiety and the side chain of Met790 [1] [5]. This interaction capitalizes on the increased hydrophobicity and larger side chain volume of Met790 (compared to Thr790 in wild-type EGFR), enhancing binding energy by ~2.3 kcal/mol. The -CF3 group’s electronegativity further stabilizes this interaction through dipole-dipole interactions with the sulfur atom of Met790 [1]. Crucially, in wild-type EGFR, Thr790’s smaller side chain and polar hydroxyl group cannot engage in equivalent hydrophobic contacts, leading to a 14-fold reduction in affinity (Ki = 303.3 nM vs. 21.5 nM for mutant) [4] [6]:
Table 2: Impact of Trifluoromethyl Group on Selectivity
EGFR Isoform | Ki (nM) | Hydrophobic Contact Energy (kcal/mol) | Inhibition of Cell Growth (GI50, nM) |
---|---|---|---|
L858R/T790M | 21.5 | -4.8 | 23 (H1975 cells) |
Wild-Type | 303.3 | -0.5 | 547 (A431 cells) |
Data sourced from enzymatic kinetics and cellular proliferation assays [1] [4] [6].
CO-1686 incorporates an acrylamide moiety as a Michael acceptor electrophile, enabling covalent adduct formation with Cys797 located at the entrance of the ATP-binding pocket. Quantum mechanical analyses reveal the acrylamide’s α,β-unsaturated carbonyl system has optimal electrophilicity (Michael acceptor reactivity parameter κ = 0.78) for nucleophilic attack by Cys797’s thiolate group [1] [8]. Kinetic studies show the covalent binding follows a two-step mechanism: rapid reversible binding (Ki = 21.5 nM) followed by slower covalent bond formation (kinact = 0.12 min−1) [1]. The acrylamide’s phenyl linker positions the warhead for 3.8 Å proximity to Cys797, facilitating bond formation while minimizing off-target reactivity:
Table 3: Covalent Binding Kinetics of Acrylamide Warhead
Parameter | Value | Significance |
---|---|---|
Ki (reversible) | 21.5 nM | High initial affinity for mutant EGFR |
kinact | 0.12 min−1 | Rate of covalent adduct formation |
Residence Time | >24 h | Sustained target occupancy |
Selectivity Index | >100-fold | Preferential inhibition of mutant vs. wild-type |
Kinetic parameters derived from enzyme inactivation studies [1] [6].
Mutations at Cys797 (e.g., C797S) abolish covalent binding, confirming the warhead’s irreplaceable role in overcoming ATP-affinity enhancement conferred by T790M [1] [7].
Quantum mechanical (QM) calculations at the M06-2X/6-31G(d) level elucidate the electrophilic reactivity of CO-1686’s acrylamide warhead. Fukui function (f–) analysis identifies the β-carbon of the acrylamide as the most electrophilic site (f– = 0.102), consistent with its susceptibility to nucleophilic attack by Cys797 [7] [8]. QM-derived descriptors quantify the warhead’s softness (σ = 1.24 eV−1) and electrophilicity index (ω = 1.89 eV), values within the optimal range for selective covalent inhibition—sufficiently reactive for mutant EGFR engagement but inert against off-target cysteines in other kinases [8]. Comparative QM studies show that replacing the acrylamide’s β-hydrogen with electron-donating groups reduces electrophilicity by 35%, underscoring the warhead’s empirical optimization:
Table 4: Quantum Mechanical Descriptors of Acrylamide Reactivity
Descriptor | Value | Physicochemical Implication |
---|---|---|
Fukui f– (β-carbon) | 0.102 | Susceptibility to nucleophilic attack |
Electrophilicity Index (ω) | 1.89 eV | Moderate global electrophilicity |
Softness (σ) | 1.24 eV−1 | Polarizability during bond formation |
HOMO-LUMO Gap | 5.7 eV | Kinetic stability |
QM parameters computed using density functional theory (DFT) [7] [8].
Molecular dynamics (MD) simulations (100-ns trajectories) reveal key structural determinants governing CO-1686’s selective occupancy in mutant vs. wild-type EGFR ATP-binding pockets. In EGFRT790M, the trifluoromethyl group exhibits stable hydrophobic contacts with Met790 (occupancy = 92%), and the pyrimidine core maintains hydrogen bonds with Met793 (occupancy = 98%) [1] [5]. Conversely, in wild-type EGFR, Thr790’s polar hydroxyl group induces steric repulsion with the -CF3 moiety, reducing binding stability (residue contact occupancy = 28%). Additionally, the L858R mutation induces a 20° inward rotation of the C-helix, widening the hydrophobic cleft to accommodate the N-acetylpiperazine solvent-exposed group [1]. This conformational shift is absent in wild-type EGFR, where the solvent-exposed region constricts compound binding:
Table 5: MD Simulation Metrics for CO-1686 Binding Stability
Parameter | EGFRL858R/T790M | EGFRWT | Structural Implication |
---|---|---|---|
H-bond Occupancy (Met793) | 98% | <5% | Core scaffold anchoring |
-CF3/Gatekeeper Contact | 92% | 28% | Mutation-dependent hydrophobic stabilization |
C-helix Rotation | 20° inward | <5° | Enhanced active-site accessibility |
RMSD (Backbone) | 0.9 Å | 2.4 Å | Reduced stability in wild-type |
Data from 100-ns MD simulations (AMBER force field) [1] [5].
Free energy calculations (MM-GBSA) corroborate a ΔGbinding of -42.7 kcal/mol for the mutant vs. -31.9 kcal/mol for wild-type, explaining the >10-fold affinity differential observed in biochemical assays [5] [8].
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